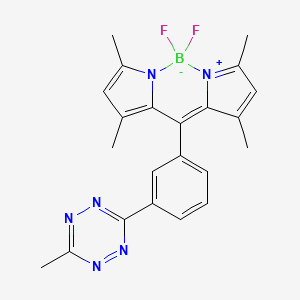![molecular formula C29H40NOPS B6290193 [S(R)]-N-[(S)-[2-(di-t-butylphosphino)phenyl[(2-naphthalenyl)methyl]-2-methyl-2-propanesulfinamide, 95% CAS No. 2565792-62-1](/img/structure/B6290193.png)
[S(R)]-N-[(S)-[2-(di-t-butylphosphino)phenyl[(2-naphthalenyl)methyl]-2-methyl-2-propanesulfinamide, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Catalysis in Organic Synthesis
The compound CS-0147408 is utilized as a ligand in palladium-catalyzed cross-coupling reactions. These reactions are fundamental in creating complex organic molecules, pharmaceuticals, and agrochemicals. The bulky di-tert-butylphosphino group in the compound enhances the reactivity and selectivity of the palladium catalyst, making it suitable for challenging bond formations .
Pharmaceutical Research
In drug discovery and development, CS-0147408 can be used to synthesize biologically active molecules. Its ability to facilitate the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions is particularly valuable for constructing pharmacophores with high precision .
Material Science
This compound’s applications extend to material science, where it can be used to develop new polymers and materials with unique properties. The precise catalytic activity afforded by CS-0147408 allows for the controlled polymerization of monomers, leading to materials with specific characteristics .
Green Chemistry
CS-0147408 plays a role in green chemistry by promoting more sustainable chemical processes. Its efficiency in catalysis contributes to reducing waste, lowering energy consumption, and avoiding the use of toxic solvents and reagents .
Nanotechnology
In nanotechnology, CS-0147408 can be employed to synthesize nanoparticles with defined sizes and shapes. The compound’s ligand properties help control the surface chemistry of nanoparticles, which is crucial for their application in electronics, catalysis, and medicine .
Agricultural Chemistry
The compound is also significant in the synthesis of agrochemicals. Its catalytic properties can be harnessed to create pesticides and fertilizers that are more effective and environmentally friendly .
Analytical Chemistry
CS-0147408 may be used in analytical chemistry to develop new methods for substance detection and quantification. Its strong binding to metals can improve the sensitivity and selectivity of analytical techniques .
Chemical Education
Lastly, the use of CS-0147408 in academic settings can enhance the teaching of advanced synthesis techniques. It provides a practical example of modern catalysis and ligand design, which is beneficial for chemistry education .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves, eye protection, and face protection, and rinsing cautiously with water in case of contact with eyes .
Wirkmechanismus
- CS-0147408 is a quaternized chitosan derivative. Quaternary ammonium groups are introduced onto the chitosan backbone, enhancing its water solubility and antibacterial properties .
Mode of Action
Its potential applications in orthopedics and other fields warrant exploration . If you need more detailed information or have additional questions, feel free to ask! 😊
Eigenschaften
IUPAC Name |
(R)-N-[(S)-(2-ditert-butylphosphanylphenyl)-naphthalen-2-ylmethyl]-2-methylpropane-2-sulfinamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H40NOPS/c1-27(2,3)32(28(4,5)6)25-17-13-12-16-24(25)26(30-33(31)29(7,8)9)23-19-18-21-14-10-11-15-22(21)20-23/h10-20,26,30H,1-9H3/t26-,33+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMIJVPQONBLCFF-OOOSNSGVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P(C1=CC=CC=C1C(C2=CC3=CC=CC=C3C=C2)NS(=O)C(C)(C)C)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)P(C1=CC=CC=C1[C@H](C2=CC3=CC=CC=C3C=C2)N[S@](=O)C(C)(C)C)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H40NOPS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-N-[(S)-[2-(Di-tert-butylphosphino)phenyl](naphthalen-2-yl)methyl]-2-methylpropane-2-sulfinamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Chloro-5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-8-one](/img/structure/B6290115.png)
![6-tert-Butoxycarbonyl-2,2-difluoro-6-azaspiro[3.4]octane-7-carboxylic acid](/img/structure/B6290116.png)
![5-Oxa-2-azaspiro[3.4]octan-7-one hydrochloride](/img/structure/B6290125.png)


![[S(R)]-N-[(1S)-1-[2-(di-t-butylphosphanyl)phenyl]-2,2-dimethylpropyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6290160.png)
![1-[2,6-Bis(cyclohexyloxy)phenyl]-2-(di-tertbutylphosphanyl)-1H-imidazole, 95%](/img/structure/B6290165.png)
![[S(R)]-N-[(1R)-1-[2-(di-t-butylphosphanyl)phenyl]phenylmethyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6290179.png)
![[S(R)]-N-[(S)-[2-(diadamantanphosphino)phenyl]phenylmethyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6290180.png)
![[S(R)]-N-[(R)-[2-(diadamantanphosphino)phenyl]phenylmethyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6290182.png)
![[S(R)]-N-[(S)-(3,5-di-t-butyl-4-methoxyphenyl)[2-(di-tert-butylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6290188.png)
![1,3-Bis[(1R)-1-(1-naphthalenyl)ethyl]-2,3-dihydro-1H-1,3,2-diazaphosphol-2-yl trifluoromethanesulfonate, 98%](/img/structure/B6290189.png)
![[S(R)]-N-[(R)-[2-(diadamantanphosphino)phenyl]phenylmethyl]-N,2-dimethyl-2-propanesulfinamide, 95%](/img/structure/B6290199.png)